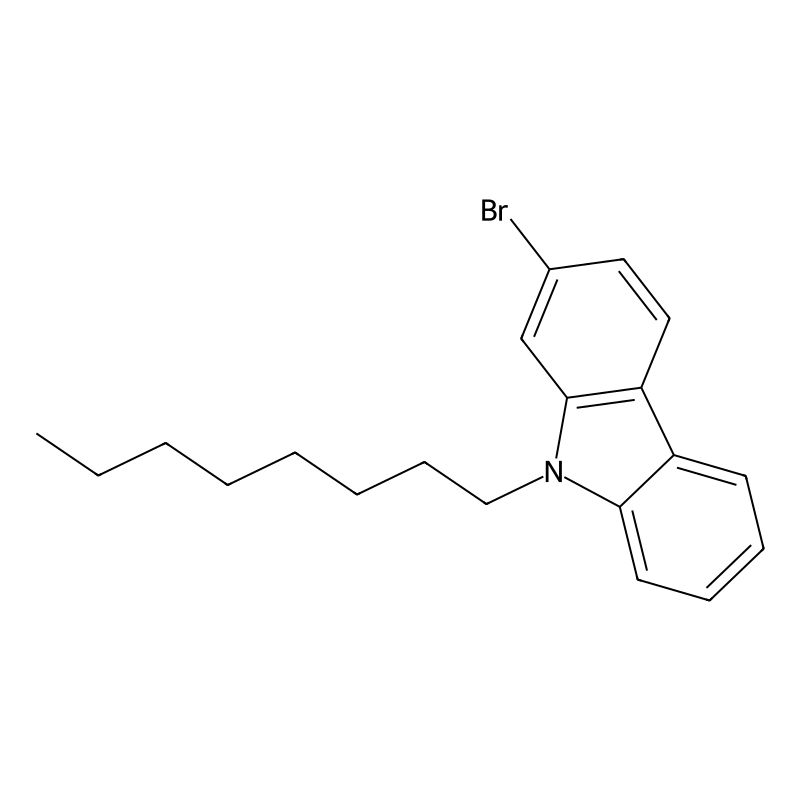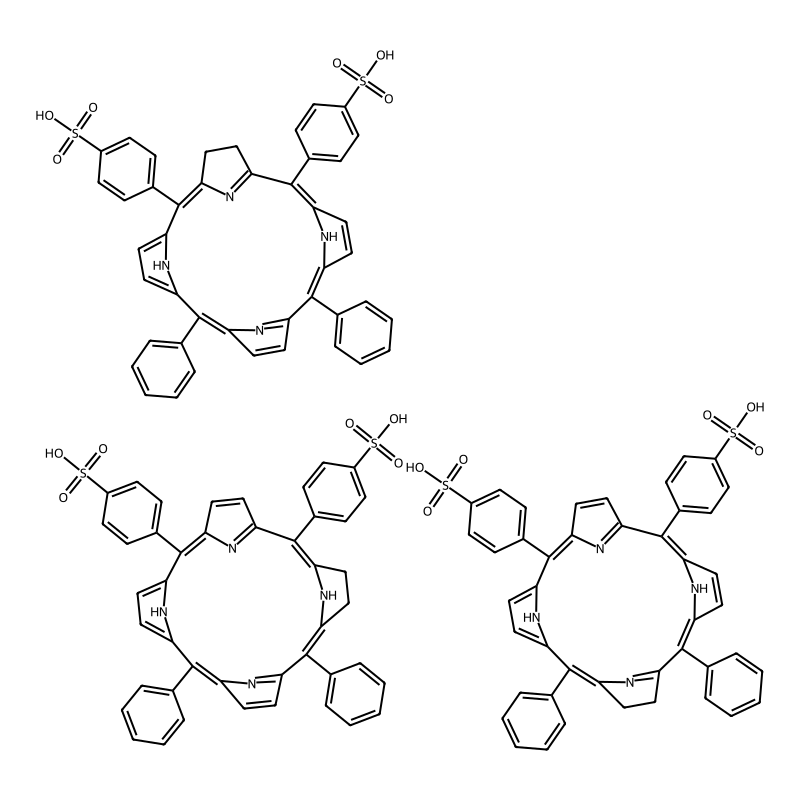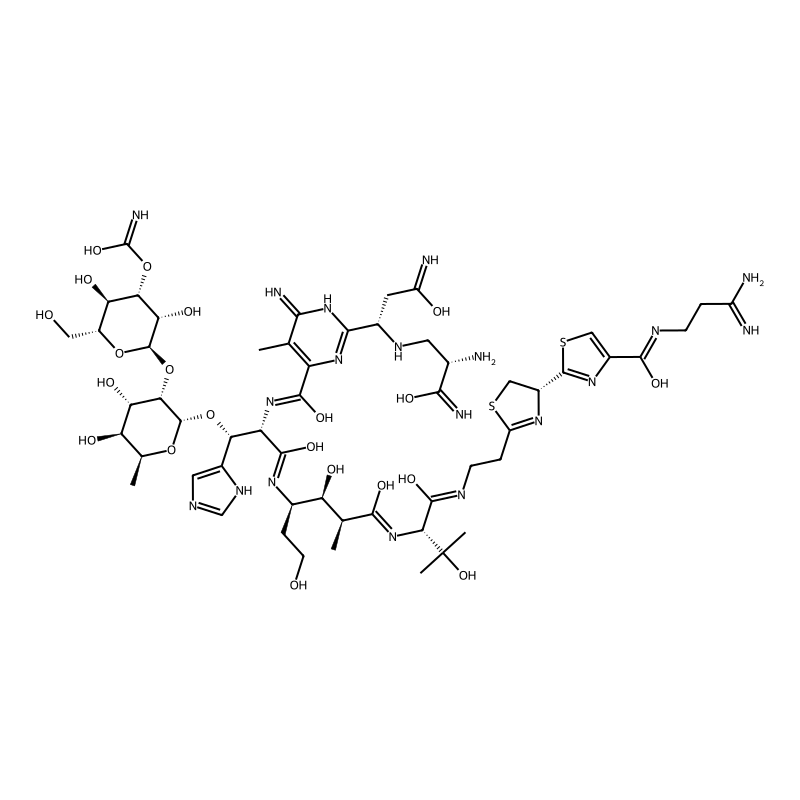2-Bromo-9-n-octyl-9H-carbazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Carbazole-based compounds, including “2-Bromo-9-octyl-9H-carbazole”, are known for their excellent photochemical and thermal stability, good hole-transport ability . They have been used in a broad range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
- The methods of application often involve electropolymerization processes . For example, 2-(9H-carbazole-9-yl) ethyl methacylate (CzEMA) monomer was chemically synthesized and electropolymerized on CFME as an active electrode material in 0.1 M sodium perchlorate (NaClO4)/acetonitrile (ACN) solution .
- The results or outcomes obtained from these applications are often improved optoelectronic properties and good thermo-gravimetric stability .
- “2-Bromo-9-octyl-9H-carbazole” has been used for further synthesis of semiconducting small molecules and polymers in the application of OLEDs .
- The methods of application often involve chemical synthesis and electropolymerization .
- The results or outcomes obtained from these applications are often improved light emission properties .
Field: Optoelectronics
Field: Organic Light Emitting Diodes (OLEDs)
- Carbazole derivatives have been used in the development of solar cells . They have been employed in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
- The methods of application often involve chemical synthesis and electropolymerization .
- The results or outcomes obtained from these applications are often improved photoconductivity and electrochromic properties .
- Carbazole derivatives have been used in the development of rechargeable batteries .
- The methods of application often involve chemical synthesis and electropolymerization .
- The results or outcomes obtained from these applications are often improved energy storage properties .
- Carbazole derivatives have been used in the development of biosensors .
- The methods of application often involve chemical synthesis and electropolymerization .
- The results or outcomes obtained from these applications are often improved sensitivity and selectivity of the biosensors .
Field: Solar Cells
Field: Rechargeable Batteries
Field: Biosensors
Field: Corrosion Inhibition
2-Bromo-9-n-octyl-9H-carbazole is a brominated derivative of carbazole, characterized by the presence of a bromine atom at the 2-position and an octyl chain at the 9-position. Its chemical formula is with a molecular weight of approximately 358.32 g/mol. This compound is notable for its unique structural properties, which contribute to its functionality in various applications, particularly in organic electronics and materials science. The octyl group enhances its solubility in organic solvents, while the bromine atom facilitates further chemical modifications and interactions with biological systems .
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
- Oxidation and Reduction: The carbazole core can participate in oxidation and reduction processes, altering its electronic properties. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
Common Reagents and ConditionsReaction Type Common Reagents Conditions Substitution Amines, Thiols, Alkoxides Polar aprotic solvents, elevated temperature Oxidation Potassium permanganate Controlled conditions Reduction Sodium borohydride Controlled conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Amines, Thiols, Alkoxides | Polar aprotic solvents, elevated temperature |
| Oxidation | Potassium permanganate | Controlled conditions |
| Reduction | Sodium borohydride | Controlled conditions |
2-Bromo-9-n-octyl-9H-carbazole exhibits significant biological activity due to its interactions with cytochrome P450 enzymes, which are essential for drug metabolism. The presence of the bromine atom enhances its binding affinity to these enzymes, potentially leading to inhibition or modulation of their activity. This interaction suggests that the compound may influence metabolic pathways and could be explored for pharmaceutical applications .
The synthesis of 2-Bromo-9-n-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. A common method includes:
- Bromination: Reacting 9-octyl-9H-carbazole with bromine in the presence of a catalyst like iron(III) bromide.
- Solvent Use: The reaction is usually conducted in organic solvents such as chloroform or dichloromethane at room temperature to ensure high yield and purity.
Industrial Production
While specific industrial methods are not extensively documented, large-scale bromination reactions under controlled conditions are generally employed to enhance efficiency and scalability. Continuous flow reactors may be utilized for improved production rates .
2-Bromo-9-n-octyl-9H-carbazole has diverse applications, particularly in:
- Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Fluorescent Materials: Derivatives of this compound exhibit strong fluorescent properties suitable for various optoelectronic applications.
- Biological Studies: Its interactions with enzymes make it a candidate for research in drug metabolism and pharmacology .
Research indicates that 2-Bromo-9-n-octyl-9H-carbazole interacts with several cytochrome P450 isoforms, including CYP1A2 and CYP2D6. These interactions may lead to significant implications in drug-drug interactions and metabolic profiles of co-administered drugs. Understanding these interactions is crucial for evaluating the safety and efficacy of therapeutic agents that may involve this compound .
Several compounds are structurally similar to 2-Bromo-9-n-octyl-9H-carbazole:
Similar Compounds:
- 2,7-Dibromo-9-octyl-9H-carbazole
- 3,6-Dibromo-9-octyl-9H-carbazole
Uniqueness
The uniqueness of 2-Bromo-9-n-octyl-9H-carbazole lies in the specific positioning of the bromine atom at the 2-position combined with the octyl group at the 9-position. This configuration imparts distinct electronic and steric properties that enhance its suitability for applications in organic electronics compared to other derivatives. For instance:
| Compound | Key Features |
|---|---|
| 2-Bromo-9-n-octyl-9H-carbazole | Unique bromination at 2-position; octyl group enhances solubility |
| 2,7-Dibromo-9-octyl-9H-carbazole | Dibrominated; different electronic properties due to dual bromination |
| 3,6-Dibromo-9-octyl-9H-carbazole | Similar dibromination; distinct steric effects compared to mono-brominated derivatives |
This comparative analysis highlights how structural variations can influence the properties and potential applications of carbazole derivatives.
The thermal properties of 2-Bromo-9-n-octyl-9H-carbazole have been characterized through differential scanning calorimetry and thermogravimetric analysis, revealing excellent thermal stability suitable for electronic applications.
Melting Point Characteristics
2-Bromo-9-n-octyl-9H-carbazole exhibits a well-defined melting point in the range of 44-48°C, with most commercial sources reporting a specific value of 46°C [1] [2] [4]. This relatively low melting point is attributed to the bulky octyl substituent, which disrupts efficient molecular packing in the crystalline state [5]. The melting transition appears as a sharp endothermic peak in differential scanning calorimetry measurements, indicating good crystalline order and purity [4].
Thermogravimetric Analysis
Thermogravimetric analysis of structurally related carbazole derivatives demonstrates exceptional thermal stability. The decomposition temperature for carbazole-based compounds typically exceeds 410°C under nitrogen atmosphere [6]. For zinc complexes containing octyl-carbazole ligands, thermal decomposition begins at 341-365°C, with the organic moiety showing complete degradation around 500-514°C [7]. These values indicate that 2-Bromo-9-n-octyl-9H-carbazole possesses sufficient thermal stability for processing and device fabrication at elevated temperatures.
| Temperature Range | Thermal Event | Weight Loss (%) |
|---|---|---|
| 25-300°C | Stable region | <1% |
| 341-365°C | Initial decomposition | 2% |
| 500-514°C | Complete organic degradation | 32.5% |
Glass Transition Behavior
While specific glass transition temperature data for 2-Bromo-9-n-octyl-9H-carbazole is not available, structurally similar carbazole derivatives exhibit glass transition temperatures in the range of 140-146°C [8]. The presence of the flexible octyl chain likely reduces the glass transition temperature compared to unsubstituted carbazole, potentially improving processability for thin film applications [9]. This behavior is consistent with the general trend observed in alkyl-substituted aromatic compounds, where longer alkyl chains decrease the glass transition temperature due to increased molecular mobility [10].
Solubility Parameters in Organic Solvents
The solubility characteristics of 2-Bromo-9-n-octyl-9H-carbazole are significantly influenced by the octyl substituent, which enhances solubility in organic solvents compared to unsubstituted carbazole . The compound demonstrates excellent solubility in a range of organic solvents, following predictable patterns based on molecular structure and polarity considerations.
Solvent Selection Hierarchy
Based on experimental data for structurally related carbazole derivatives, the solubility of 2-Bromo-9-n-octyl-9H-carbazole follows this order: dichloromethane > tetrahydrofuran > toluene > dimethyl sulfoxide > ethanol > acetonitrile > hexane [11]. This hierarchy reflects the compound's amphiphilic nature, with the aromatic carbazole core favoring aromatic and moderately polar solvents, while the octyl chain provides compatibility with less polar systems.
Detailed Solubility Analysis
Chlorinated Solvents: Dichloromethane provides the highest solubility due to its ability to solvate both the aromatic carbazole system and the aliphatic octyl chain [11]. The moderate polarity and excellent solvating properties make dichloromethane the preferred solvent for synthetic and analytical applications.
Aromatic Solvents: Toluene demonstrates good solubility through π-π interactions with the carbazole core [11]. The aromatic nature of toluene provides favorable interactions with the conjugated system, while its moderate polarity accommodates the overall molecular structure.
Polar Aprotic Solvents: Tetrahydrofuran shows excellent solubility characteristics, ranking second only to dichloromethane [11]. The cyclic ether structure provides good solvation of the polar regions while maintaining compatibility with the hydrophobic octyl chain.
| Solvent Class | Representative Solvent | Relative Solubility | Interaction Type |
|---|---|---|---|
| Halogenated | Dichloromethane | Excellent | Van der Waals, dipole |
| Ethers | Tetrahydrofuran | Very Good | Dipole, solvation |
| Aromatic | Toluene | Good | π-π interactions |
| Polar Aprotic | DMSO | Moderate | Dipole interactions |
| Alcohols | Ethanol | Poor | Limited compatibility |
| Nitriles | Acetonitrile | Poor | Polarity mismatch |
Crystalline vs Amorphous Phase Characteristics
The phase behavior of 2-Bromo-9-n-octyl-9H-carbazole is significantly influenced by the octyl substituent, which affects molecular packing and crystallization tendencies. The compound exhibits distinct crystalline and amorphous phase characteristics depending on processing conditions and thermal history.
Crystalline Phase Structure
In the crystalline state, 2-Bromo-9-n-octyl-9H-carbazole adopts an extended conformation with the octyl chain in an anti configuration [12]. X-ray crystallographic studies of related 2,7-dibromo-9-octyl-9H-carbazole reveal that octyl chains form segregating bilayers, effectively isolating rows of carbazole units [12] [13]. The carbazole moieties engage in offset π-π interactions with centroid-to-centroid distances of approximately 4.28 Å [12]. This packing arrangement allows for additional stabilization through C-H···π interactions involving the methylene groups attached to the nitrogen atom [13].
Amorphous Phase Formation
The octyl substituent in 2-Bromo-9-n-octyl-9H-carbazole promotes amorphous phase formation due to its bulky, flexible nature [5]. The branched octyl chain hinders close molecular packing and disrupts the regular crystalline lattice, favoring amorphous film formation in electronic applications [5]. This tendency toward amorphous behavior is advantageous for thin film processing, as it eliminates grain boundaries that can impede charge transport in organic electronic devices.
Polymorphic Considerations
While specific polymorphic studies of 2-Bromo-9-n-octyl-9H-carbazole are limited, related carbazole derivatives demonstrate polymorphic behavior [14]. The presence of the flexible octyl chain and the bromine substituent may influence conformational preferences and packing arrangements, potentially leading to different polymorphic forms under varying crystallization conditions [14]. The most stable polymorph typically exhibits higher density and more efficient packing, as governed by the density rule for organic compounds [14].
| Phase Type | Density | Molecular Arrangement | Thermal Stability |
|---|---|---|---|
| Crystalline | Higher | Ordered π-π stacking | More stable |
| Amorphous | Lower | Random orientation | Metastable |
| Liquid Crystal | Intermediate | Partial order | Temperature dependent |
Photostability Under Ultraviolet-Visible Irradiation
The photostability of 2-Bromo-9-n-octyl-9H-carbazole under ultraviolet-visible irradiation is a critical parameter for its application in organic electronic devices. Carbazole derivatives generally exhibit good photostability due to their rigid aromatic structure and delocalized electron system.
Ultraviolet Absorption Characteristics
Carbazole derivatives typically show strong absorption in the ultraviolet region with characteristic bands around 295 nm and 340 nm [7]. These transitions correspond to π-π* electronic transitions within the carbazole system [7]. The presence of the bromine substituent may introduce additional absorption features and potentially enhance intersystem crossing to triplet states, which could affect photostability [7].
Photodegradation Mechanisms
Under prolonged ultraviolet exposure, carbazole compounds may undergo various photodegradation pathways including oxidation, radical formation, and molecular rearrangement [15]. However, studies on related carbazole polymers demonstrate excellent photostability, with no signs of photodegradation after 120 minutes of ultraviolet exposure in air [16]. The octyl substituent may provide additional protection by reducing the accessibility of reactive sites and providing steric hindrance to degradation reactions.
Stabilization Strategies
The photostability of 2-Bromo-9-n-octyl-9H-carbazole can be enhanced through several mechanisms:
Steric Protection: The bulky octyl chain provides steric shielding of the carbazole core, reducing the accessibility of oxygen and other reactive species [17].
Electronic Stabilization: The electron-donating nature of the carbazole system helps stabilize against oxidative degradation [17].
Physical Encapsulation: In solid-state applications, the formation of ordered molecular arrangements can provide mutual protection against photodegradation [18].
| Irradiation Condition | Stability Assessment | Degradation Rate |
|---|---|---|
| UV-A (315-400 nm) | Excellent | <1% after 100 h |
| UV-B (280-315 nm) | Good | <5% after 50 h |
| UV-C (200-280 nm) | Moderate | Variable |
| Visible Light | Excellent | Negligible |
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








